Glucagon-like peptide-1 (28-36) amide is a nonapeptide derived from the C-terminal region of glucagon-like peptide-1, which plays a significant role in glucose metabolism and insulin regulation. Initially considered a metabolically inactive byproduct, recent studies have revealed its potential therapeutic effects, particularly in the context of type 2 diabetes mellitus and metabolic disorders. This peptide is synthesized through the enzymatic cleavage of glucagon-like peptide-1 by neutral endopeptidase, resulting in its unique biological functions.
Glucagon-like peptide-1 (28-36) amide is primarily produced from the cleavage of glucagon-like peptide-1, which is secreted by L-cells in the intestine in response to nutrient intake. The enzymatic action of dipeptidyl peptidase IV and neutral endopeptidase facilitates this conversion, leading to the formation of several metabolites, including glucagon-like peptide-1 (28-36) amide itself .
This compound belongs to the class of incretin hormones, specifically categorized as a peptide hormone. It is recognized for its insulinotropic effects and its role in regulating glucose homeostasis. Its classification can be understood within the broader context of peptides that influence metabolic processes.
The synthesis of glucagon-like peptide-1 (28-36) amide typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. Following synthesis, purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels (>98%) necessary for biological assays .
The synthesis process involves:
Glucagon-like peptide-1 (28-36) amide has a specific amino acid sequence represented as FIAWLVKGRamide. This sequence indicates its composition and structural characteristics that are crucial for its biological activity.
The molecular weight of glucagon-like peptide-1 (28-36) amide is approximately 1090 Da. Its structure includes:
Glucagon-like peptide-1 (28-36) amide participates in various biochemical reactions primarily through receptor-mediated pathways. Its interactions with cellular receptors lead to downstream signaling cascades that influence metabolic processes.
Key reactions include:
The mechanism through which glucagon-like peptide-1 (28-36) amide exerts its effects involves multiple pathways:
Studies have demonstrated that administration of glucagon-like peptide-1 (28-36) amide can significantly improve glucose tolerance and reduce fasting glucose levels in animal models, indicating its potential therapeutic applications in metabolic disorders .
Glucagon-like peptide-1 (28-36) amide is a white to off-white powder that is soluble in water and physiological saline solutions. It should be stored at low temperatures to maintain stability.
The chemical properties include:
Relevant data indicate that glucagon-like peptide-1 (28-36) amide has a relatively short half-life due to rapid metabolism by enzymes like dipeptidyl peptidase IV .
Glucagon-like peptide-1 (28-36) amide has garnered interest for its potential applications in:
Recent studies highlight its multifaceted roles beyond being merely a degradation product of glucagon-like peptide-1, suggesting significant implications for future therapeutic strategies targeting metabolic disorders .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4